Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate
Description
Crystallographic Characterization of Stereochemical Configuration
The absolute configuration of methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate has been confirmed via single-crystal X-ray diffraction. Key structural features include:
Crystallographic data reveal a distorted pyrrolidine ring with the Boc group occupying an equatorial position, while the methyl ester and amino group adopt axial orientations. This arrangement minimizes steric clashes between the bulky Boc group and other substituents.
Conformational Analysis Through Computational Modeling
Computational studies (e.g., DFT calculations) have elucidated the conformational preferences of this compound. Key findings include:
Density functional theory (DFT) calculations indicate that the endo pucker is energetically favored, with the Boc group adopting an equatorial position to avoid 1,3-diaxial strain. This conformational bias is critical for controlling reactivity in peptide coupling reactions.
Comparative Stereoelectronic Effects of Boc-Protection
The Boc group (tert-butoxycarbonyl) exerts significant stereoelectronic effects on the pyrrolidine scaffold:
The Boc group’s electron-withdrawing nature reduces the nucleophilicity of the pyrrolidine nitrogen, preventing undesired side reactions during synthesis. Its steric bulk also directs substituents to specific positions, enabling stereocontrolled functionalization.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQYMRFIIVPMQ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427829 | |
| Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018667-18-9, 254881-77-1 | |
| Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate typically involves:
- Construction of the pyrrolidine ring with defined stereochemistry at positions 2 and 4.
- Introduction of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen at position 1.
- Esterification of the carboxylic acid to the methyl ester.
This approach ensures the molecule’s stability and utility in further synthetic transformations.
Stereoselective Pyrrolidine Ring Formation
According to patent EP2468724B1, pyrrolidine compounds with defined stereochemistry can be synthesized through:
- Cyclization reactions starting from appropriately substituted amino acid derivatives.
- Use of chiral auxiliaries or catalysts to control stereochemistry during ring closure.
- Employing solvents such as ethyl acetate, toluene, or methanol to influence reaction kinetics and selectivity.
The patent emphasizes methods involving condensation and cyclization under controlled conditions to yield the (2R,4R) stereoisomer selectively. The stereochemistry is crucial as it affects biological activity and downstream reactivity.
Boc Protection of the Amino Group
The introduction of the Boc protecting group is a standard procedure in amino acid and amino-pyrrolidine chemistry to protect the amine functionality during subsequent reactions. The typical method involves:
- Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- The reaction is usually carried out in solvents like dichloromethane or ethyl acetate at low temperatures to prevent side reactions.
- The Boc group provides stability and can be removed under acidic conditions when needed.
This step is critical for obtaining 1-Boc-4-aminopyrrolidine derivatives with high purity.
Esterification to Methyl Ester
The carboxylic acid group at position 2 is converted to the methyl ester to enhance solubility and reactivity. Common methods include:
- Fischer esterification using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid under reflux.
- Alternatively, methylation using diazomethane or methyl iodide in the presence of a base can be employed for milder conditions.
- The reaction conditions are optimized to preserve the stereochemical integrity of the molecule.
This step yields this compound as a stable intermediate for further applications.
Purification and Characterization
- Crystallization techniques are used to purify the product, often employing solvents like ethyl acetate or isopropanol.
- Powder X-ray diffraction and chromatographic methods (HPLC) confirm purity and stereochemical configuration.
- The final product is typically obtained as a solid with well-defined melting points and spectral data.
Preparation of Stock Solutions for Experimental Use
For practical laboratory and in vivo applications, this compound is prepared as stock solutions with precise concentrations. The preparation involves:
- Dissolving weighed amounts of the compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil for formulation stability.
- Ensuring clarity of the solution at each step using physical aids like vortexing, ultrasound, or heat baths.
- Accurate molarity calculations guide the preparation of solutions at 1 mM, 5 mM, and 10 mM concentrations.
The following table illustrates typical volumes required to prepare stock solutions of different concentrations from weighed amounts of the compound:
| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 4.0935 | 0.8187 | 0.4093 |
| 5 mg | 20.4675 | 4.0935 | 2.0467 |
| 10 mg | 40.935 | 8.187 | 4.0935 |
Notes on Solvent Use and Formulation
- DMSO is the primary solvent for preparing master stock solutions due to its excellent solubilizing properties.
- Subsequent dilution with PEG300, Tween 80, or corn oil allows for in vivo formulation.
- The order of solvent addition and ensuring solution clarity at each step is essential to prevent precipitation.
- Physical methods such as vortexing or ultrasound facilitate dissolution.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Pyrrolidine ring synthesis | Cyclization of amino acid derivatives, chiral catalysts | Formation of (2R,4R)-pyrrolidine core with stereocontrol |
| Boc protection | Di-tert-butyl dicarbonate, base, DCM/EtOAc | Protect amine group at position 1 |
| Esterification | Methanol, acid catalyst or methylation agents | Convert carboxylic acid to methyl ester |
| Purification | Crystallization, chromatography | Obtain pure, stereochemically defined compound |
| Stock solution prep | DMSO, PEG300, Tween 80, corn oil | Prepare accurate, stable solutions for research use |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to expose the free amine. Common methods include:
Example :
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| 6 M HCl in dioxane, 3 h, reflux | Deprotected amine (hydrochloride) | 95% |
Reductive Amination
The free amine participates in reductive amination with aldehydes or ketones under mild conditions:
Example :
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine derivative | NaBH(OAc)₃, AcOH, DCM, 16 h | N-Alkylated piperidine | 95% |
Hydrogenation of Azide Intermediates
The compound is synthesized via hydrogenation of azide precursors:
Key Data :
| Starting Material | Reaction Conditions | Product | Yield | Source |
|---|---|---|---|---|
| (2S,4R)-4-azidopyrrolidine derivative | Pd/C, H₂, MeOH, 12 h | Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate | 97% |
Peptide Coupling Reactions
The deprotected amine engages in peptide bond formation:
Example :
| Reaction Partners | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fmoc-Gly-OH, HATU, DIEA, DMF | Room temperature, 2 h | Fmoc-Gly-(2R,4R)-pyrrolidine | 89% |
Acylation and Alkylation
The amine undergoes nucleophilic substitution with:
-
Acyl chlorides in DCM with triethylamine (TEA).
-
Alkyl halides in polar aprotic solvents (e.g., DMF).
Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | TEA, DCM, 0°C to RT | N-Acetylpyrrolidine derivative | 85% |
Oxidation and Reduction
-
Oxidation : The pyrrolidine ring can be oxidized to pyrrolidinone using KMnO₄ or CrO₃.
-
Reduction : Borane complexes reduce esters to alcohols, though this is less common for Boc-protected derivatives.
Experimental Optimization Insights
-
Hydrogenation Efficiency : Pd/C in methanol achieves near-quantitative yields (97%) for azide-to-amine conversion .
-
Boc Stability : The Boc group remains intact under neutral or basic conditions but is labile in strong acids .
-
Stereochemical Integrity : Reactions preserve the (2R,4R) configuration due to the rigidity of the pyrrolidine ring .
This compound’s versatility in organic synthesis and drug development is underscored by its compatibility with diverse reaction conditions and high stereochemical fidelity.
Scientific Research Applications
Medicinal Chemistry
Role as a Pharmaceutical Intermediate:
Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has shown promise in developing drugs targeting neurological and cardiovascular diseases due to its ability to interact with neurotransmitter systems, particularly glutamate receptors .
Case Study: Neuropharmacological Applications
Research indicates that this compound may play a role in treating conditions such as epilepsy and Alzheimer's disease by modulating synaptic transmission and plasticity. Its mechanism involves the selective deprotection of the Boc group, allowing the free amine to engage with various molecular targets .
Organic Synthesis
Building Block for Complex Molecules:
The compound serves as a crucial building block in organic synthesis, facilitating the creation of complex organic molecules, including natural products and chiral ligands. Its structural features enable it to mimic natural amino acids, making it valuable in biochemical studies .
Comparison with Similar Compounds:
this compound can be compared with its enantiomer, Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate. The different stereochemistry results in varying biological activities and properties, highlighting the importance of stereochemistry in drug design and development.
Biological Studies
Enzyme-Substrate Interaction Studies:
This compound is employed extensively in biological research to study enzyme-substrate interactions. It acts as a precursor for synthesizing enzyme inhibitors, which are critical for understanding metabolic pathways and developing therapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Precursor for enzyme inhibitors |
| Neurotransmitter Modulation | Interacts with glutamate receptors |
| Structural Mimicry | Mimics natural amino acids for biochemical studies |
Industrial Applications
Production of Fine Chemicals:
In industrial settings, this compound is used in producing fine chemicals and as a reagent in various chemical processes. Its stability during reactions due to the Boc protecting group makes it suitable for large-scale applications .
Custom Synthesis Projects:
The compound's versatility allows it to be employed in custom synthesis projects where specific modifications are required for targeted applications across different scientific fields .
Mechanism of Action
The mechanism of action of Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate is primarily related to its role as a synthetic intermediate. The Boc protecting group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Protecting Groups
(a) (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1279026-43-5)
- Structural Differences : Replaces the Boc group with a benzyl (Cbz) protecting group and introduces a hydroxymethyl (–CH₂OH) substituent at the 2-position.
- Implications: The Cbz group is more labile under hydrogenolysis conditions compared to Boc, allowing selective deprotection .
- Molecular Weight : 271.74 g/mol (higher due to benzyl and HCl counterion) .
(b) Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate (CAS: 630421-45-3)
- Structural Differences: Incorporates a Boc-protected amino acid side chain (3,3-dimethylbutanoyl) and a hydroxyl group at the 4-position.
- Hydroxyl group increases polarity, altering solubility and hydrogen-bonding capacity .
Stereoisomers and Regioisomers
(a) Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate (CAS: 879374-49-9)
- Structural Differences : Methyl group at the 4-position instead of an amine, with altered stereochemistry (4S vs. 4R).
- Implications :
(b) (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate (CAS: 473806-21-2)
Functional Analogues in Drug Discovery
(a) Compound 1 (from )
- Structural Differences : A thiophene- and camphor-derived FFAR1 agonist with a carboxylate ester.
- Implications: Demonstrates comparable FFAR1 activation efficacy to Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate but lacks the pyrrolidine scaffold, highlighting the latter's role in conformational restriction .
(b) Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate (from )
Physicochemical and Functional Comparison Table
Key Research Findings
- Synthetic Utility: The Boc group in this compound offers superior stability under basic conditions compared to Cbz or Fmoc analogues, making it ideal for multi-step syntheses .
- Pharmacological Relevance : Pyrrolidine derivatives with 4-amine groups show enhanced binding to biological targets like FFAR1, though substituents (e.g., hydroxymethyl vs. methyl) modulate potency and selectivity .
- Stereochemical Impact : The 2R,4R configuration optimizes spatial orientation for interactions in chiral environments, as evidenced by its prevalence in protease inhibitors and kinase modulators .
Biological Activity
Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Structural Characteristics
This compound possesses a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the amino position. This configuration not only influences its chemical reactivity but also its interactions with biological targets. The molecular formula is , with a molecular weight of 229.31 g/mol.
The primary mechanism of action for this compound involves its role as a synthetic intermediate. The Boc group stabilizes the amino functionality during various chemical reactions, allowing for selective interactions with enzymes and receptors upon deprotection. This property is particularly valuable in drug design and development.
Neuropharmacological Effects
Research indicates that this compound interacts with neurotransmitter systems, particularly glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity, making this compound a candidate for therapeutic applications in neurological disorders such as epilepsy and Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigating the neuroprotective effects of this compound reported significant reductions in neuronal death in models of excitotoxicity. The compound's ability to modulate glutamate receptor activity was highlighted as a key mechanism underlying these protective effects.
Case Study 2: Development of Glutamate Receptor Modulators
Another research effort focused on synthesizing derivatives of this compound aimed at enhancing selectivity and potency towards specific glutamate receptor subtypes. These derivatives exhibited improved binding affinities and were evaluated for their potential in treating conditions like major depressive disorder and anxiety .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. The Boc protecting group can be removed under mild acidic conditions to yield the free amine for further reactions. Various derivatives have been synthesized to enhance biological activity or target different receptors more effectively.
Future Directions
Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigating its effects on other neurotransmitter systems and exploring its potential as a lead compound for new drug development could pave the way for novel therapeutic strategies.
Q & A
Basic: What are the critical steps for synthesizing Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate while preserving stereochemical integrity?
Methodological Answer:
The synthesis typically involves:
- Stereoselective Cyclization : Starting from chiral precursors (e.g., (R)-2-methyl-pyrrolidine derivatives) to establish the 2R,4R configuration.
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF to protect the amine .
- Carboxylate Esterification : Methyl ester formation via coupling reagents (e.g., DCC/DMAP) or direct esterification with methanol under acidic conditions.
- Purification : Use of flash chromatography or preparative HPLC to isolate the diastereomerically pure product.
Key Validation : Monitor reaction progress via TLC and confirm stereochemistry using [α]D measurements and 2D-NMR (NOESY) .
Basic: Why is the Boc group preferred over other protecting groups for the amine in this compound?
Methodological Answer:
The Boc group offers:
- Acid-Labile Stability : Stable under basic and nucleophilic conditions but cleaved cleanly with TFA or HCl/dioxane, minimizing side reactions.
- Compatibility : Does not interfere with subsequent reactions (e.g., ester hydrolysis or peptide coupling).
- Crystallographic Utility : Enhances crystallinity for X-ray studies, critical for confirming stereochemistry .
Advanced: How can researchers optimize synthetic yield and minimize side reactions like epimerization?
Methodological Answer:
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce racemization.
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the amine intermediate.
- Additive Control : Additives like HOBt or HOAt suppress epimerization during carboxylate activation .
- Purification Strategies : Chiral HPLC with cellulose-based columns resolves diastereomers; yield losses are mitigated by recycling impure fractions .
Advanced: How does the 2R,4R configuration influence the compound’s conformational behavior in solution?
Methodological Answer:
- Ring Puckering : The pyrrolidine ring adopts a twisted envelope conformation, confirmed by X-ray crystallography (e.g., Cγ-endo puckering at C4) .
- Hydrogen Bonding : The Boc group stabilizes the trans-conformation of the carbamate, observed via NOE correlations between the Boc methyl groups and pyrrolidine protons .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intramolecular H-bonding between the amine and ester carbonyl, altering rotational barriers .
Advanced: How is this compound applied in designing peptide mimetics or constrained scaffolds?
Methodological Answer:
- Constrained Backbones : The rigid 2R,4R configuration enforces β-turn or γ-turn motifs in peptidomimetics, enhancing target binding affinity .
- Aggregation Prevention : The Boc group reduces peptide aggregation during solid-phase synthesis, improving solubility and yield .
- Case Study : Used as a proline analog in pseudo-proline derivatives to stabilize α-helical conformations in kinase inhibitors .
Methodological: Which analytical techniques are essential for confirming purity and stereochemistry?
Methodological Answer:
- Chiral HPLC : Use Chiralpak® IA/IB columns with hexane/IPA gradients to resolve enantiomers (>99% ee).
- NMR Spectroscopy : 1H-13C HSQC confirms coupling constants (e.g., J2,4 ≈ 6–8 Hz for cis stereochemistry). NOESY detects spatial proximity between H2 and H4 .
- X-ray Diffraction : Single-crystal analysis provides unambiguous stereochemical assignment and torsion angles .
Advanced: How stable is the Boc group under varying conditions, and what are optimal deprotection protocols?
Methodological Answer:
- Acid Stability : Stable in 1M HCl (rt, 24h) but cleaved within 1h using 50% TFA in DCM.
- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during rotary evaporation.
- Alternative Deprotection : Use HCl/dioxane (4M, 0°C) for milder cleavage without ester hydrolysis .
Methodological: How should researchers resolve contradictions in analytical data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Impurity Identification : Compare LCMS data with synthetic intermediates (e.g., Boc-deprotected byproducts).
- Dynamic NMR : Variable-temperature 1H NMR (e.g., 25–60°C) distinguishes conformational exchange from impurities.
- Chiral Derivatization : React with Mosher’s acid chloride to confirm enantiopurity via 19F NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
